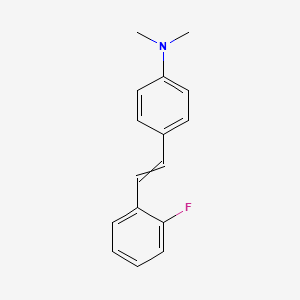
2'-Fluoro-4-dimethylaminostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-4-dimethylaminostilbene is an organic compound that belongs to the stilbene family. Stilbenes are a group of compounds characterized by a 1,2-diphenylethylene structure. The presence of a fluorine atom at the 2’ position and a dimethylamino group at the 4 position of the stilbene backbone gives this compound unique chemical and physical properties. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.
Preparation Methods
The synthesis of 2’-Fluoro-4-dimethylaminostilbene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for 2’-Fluoro-4-dimethylaminostilbene may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
Chemical Reactions Analysis
2’-Fluoro-4-dimethylaminostilbene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding stilbene oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding stilbene.
Substitution: The fluorine atom in 2’-Fluoro-4-dimethylaminostilbene can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be achieved using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include stilbene oxides, reduced stilbenes, and substituted stilbenes.
Scientific Research Applications
2’-Fluoro-4-dimethylaminostilbene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research has shown that derivatives of stilbenes, including 2’-Fluoro-4-dimethylaminostilbene, have potential anticancer properties. They are being investigated for their ability to inhibit the growth of cancer cells.
Industry: In the field of organic electronics, stilbenes are used as materials for organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 2’-Fluoro-4-dimethylaminostilbene exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2’-Fluoro-4-dimethylaminostilbene can be compared with other similar compounds, such as:
4’-Fluoro-4-dimethylaminostilbene: This compound has a similar structure but with the fluorine atom at the 4’ position instead of the 2’ position.
Diethylstilbestrol: A synthetic stilbene derivative known for its estrogenic activity.
Trans-4-dimethylaminostilbene: Another stilbene derivative with a similar structure but without the fluorine atom.
The uniqueness of 2’-Fluoro-4-dimethylaminostilbene lies in the specific positioning of the fluorine and dimethylamino groups, which confer distinct chemical and physical properties compared to other stilbene derivatives.
Properties
CAS No. |
959-73-9 |
|---|---|
Molecular Formula |
C16H16FN |
Molecular Weight |
241.30 g/mol |
IUPAC Name |
4-[2-(2-fluorophenyl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H16FN/c1-18(2)15-11-8-13(9-12-15)7-10-14-5-3-4-6-16(14)17/h3-12H,1-2H3 |
InChI Key |
CJPYZTZXCORKJE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















